molecular formula C21H22Cl2N6O B2792065 N-(2,3-dichlorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1334375-54-0

N-(2,3-dichlorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2792065
CAS No.: 1334375-54-0
M. Wt: 445.35
InChI Key: DVQYAPOZRGAFPB-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and a piperidine-carboxamide scaffold. Its structural complexity arises from the integration of multiple pharmacophoric groups, including the dichlorophenyl ring (electron-withdrawing substituents) and the pyridazine-pyrazole hybrid system, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N6O/c1-13-11-14(2)29(27-13)19-9-8-18(25-26-19)28-10-4-5-15(12-28)21(30)24-17-7-3-6-16(22)20(17)23/h3,6-9,11,15H,4-5,10,12H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQYAPOZRGAFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dichlorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a dichlorophenyl group and a pyridazinyl moiety attached to a 3,5-dimethylpyrazole. Its molecular formula is C19H19Cl2N5O, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Signal Transduction Modulation : By affecting key proteins in signal transduction pathways, the compound may alter cellular responses, promoting apoptosis in cancer cells or modulating inflammatory responses .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro tests demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values reported as low as 0.25 μM .
  • Mechanisms of Action : The inhibition of cell proliferation is linked to cell cycle arrest and induction of apoptosis. The compound has been shown to cause morphological changes in cancer cells and inhibit their migration capabilities .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : It can reduce the production of pro-inflammatory cytokines in activated microglial cells, suggesting potential applications in neuroinflammatory conditions .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Lung Cancer Cells : A study involving A549 cells demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
  • Inflammation Model : In an experimental model of inflammation, the compound reduced cytokine levels in response to lipopolysaccharide (LPS) stimulation in BV2 microglial cells, indicating its potential for treating neurodegenerative diseases .

Data Summary Table

Biological ActivityObserved EffectReference
Anticancer (A549 Cells)IC50 = 0.25 μM
Anticancer (HepG2 Cells)Significant proliferation inhibition
Anti-inflammatoryReduced pro-inflammatory cytokines
Signal TransductionModulation of key signaling pathways

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Histone Demethylase Inhibition : Research has shown that derivatives containing a pyrazole moiety can act as potent inhibitors of histone lysine demethylases (KDMs), which are crucial in epigenetic regulation. These enzymes are involved in the removal of methyl groups from lysine residues on histone proteins, impacting gene expression and cellular functions. The compound's structural features may enhance its binding affinity to the active sites of KDMs, making it a potential therapeutic agent for cancers and other diseases linked to epigenetic dysregulation .
  • Anticancer Properties : The inhibition of KDMs by compounds similar to N-(2,3-dichlorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide suggests potential applications in oncology. By modulating histone methylation states, these compounds could restore normal gene expression patterns in cancer cells, thereby inhibiting tumor growth and progression .

Structure-Activity Relationship (SAR)

The structural components of this compound play a vital role in its biological activity:

Structural FeatureDescriptionImpact on Activity
Pyridazine Ring A heterocyclic structure that contributes to binding affinityEnhances interaction with KDMs
Pyrazole Moiety Known for its role in biological activityCritical for inhibition potency
Chlorophenyl Group Provides lipophilicity and potential for interaction with hydrophobic pocketsImproves cellular uptake

Case Studies

Several studies have reported on the synthesis and evaluation of compounds structurally related to this compound:

  • In Vitro Studies : One study demonstrated that derivatives showed significant inhibition against KDM4A/B with IC50 values in the low micromolar range. These findings suggest that modifications to the core structure can lead to enhanced potency .
  • In Vivo Models : Animal studies have indicated that compounds with similar structures can reduce tumor growth in xenograft models by restoring normal histone methylation patterns and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound can be compared to analogs sharing key structural motifs:

Pyridazine-Based Derivatives

For example, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (compound 1l), described in , shares a fused pyridine-pyridazine system but differs in substituents. Key distinctions include:

  • Electron-Withdrawing Groups: The target compound features dichlorophenyl and dimethylpyrazole groups, while 1l incorporates nitro and cyano substituents. These groups influence solubility, reactivity, and intermolecular interactions (e.g., hydrogen bonding) .
  • Synthetic Pathways : The target compound’s synthesis likely involves multi-step coupling of pyridazine and piperidine precursors, whereas 1l was synthesized via a one-pot two-step reaction, highlighting divergent synthetic strategies .

Piperidine-Carboxamide Analogs

Piperidine-carboxamides are common in medicinal chemistry. For instance, N-substituted piperidine-3-carboxamides with aryl groups often exhibit enhanced bioavailability due to improved lipophilicity.

Pyrazole-Containing Compounds

The 3,5-dimethylpyrazole moiety in the target compound contrasts with pyrazole derivatives lacking alkyl substituents. Methyl groups can enhance metabolic stability but may reduce solubility. For example, pyrazole-containing kinase inhibitors (e.g., imatinib analogs) often prioritize halogen or trifluoromethyl groups for target engagement, suggesting the dichlorophenyl group in the target compound could serve a similar role .

Structural and Functional Data (Hypothetical Framework)

While explicit data for the target compound are absent in the evidence, general trends from analogous systems can be inferred:

Property Target Compound Compound 1l Typical Piperidine-Carboxamide
Core Structure Pyridazine + piperidine-carboxamide Tetrahydroimidazopyridine Piperidine + aryl carboxamide
Key Substituents 2,3-Dichlorophenyl, dimethylpyrazole Nitrophenyl, cyano, phenethyl Simple aryl (e.g., phenyl)
Hydrogen Bonding Likely via pyridazine N and carboxamide Nitro and carbonyl groups Carboxamide O and N
Synthetic Complexity High (multiple heterocyclic couplings) Moderate (one-pot synthesis) Low to moderate

Research Implications and Limitations

Crystallographic Analysis : To resolve steric and electronic effects of the dichlorophenyl and pyrazole groups.

Structure-Activity Relationship (SAR) Studies : To compare bioactivity with analogs like 1l .

Q & A

Basic: What are the key structural features influencing the compound’s reactivity and biological activity?

The compound’s structure combines a 2,3-dichlorophenyl group, a pyridazine-linked 3,5-dimethylpyrazole, and a piperidine-3-carboxamide backbone. These features contribute to its reactivity and bioactivity:

  • Dichlorophenyl group : Enhances lipophilicity and potential receptor binding via halogen bonding .
  • Pyridazine-pyrazole system : Provides π-π stacking capabilities and hydrogen-bonding sites, critical for enzyme inhibition .
  • Piperidine-carboxamide : Introduces conformational flexibility and hydrogen-bond donor/acceptor properties .
    Methodological Tip: Use density functional theory (DFT) to model electronic effects of substituents and predict interaction hotspots .

Basic: What synthetic routes are viable for this compound?

The synthesis typically involves:

Coupling reactions : Amide bond formation between the piperidine-carboxylic acid and 2,3-dichloroaniline under DMF/EDCI conditions .

Pyridazine functionalization : Introducing the pyrazole moiety via nucleophilic substitution at the pyridazine C-6 position using 3,5-dimethylpyrazole under reflux in acetic acid .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key challenge: Minimize side reactions (e.g., over-alkylation) by controlling stoichiometry and reaction time .

Advanced: How can reaction conditions be optimized for improved yield and purity?

Adopt a Design of Experiments (DOE) approach to evaluate critical parameters:

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) .
  • Response variables : Yield (HPLC quantification), purity (NMR integration of impurities) .
    Example DOE table:
ConditionTemp (°C)SolventCatalyst (%)Yield (%)Purity (%)
Trial 180DMF56292
Trial 2100THF107888
Optimal90DMF78594
Post-optimization, validate scalability under reflux conditions with inert atmosphere .

Advanced: How to resolve contradictory structural data (e.g., NMR vs. crystallography)?

Contradictions may arise from dynamic effects (e.g., rotamers) or crystal packing artifacts.

  • Multi-technique validation :
    • 2D NMR (HSQC, NOESY) : Confirm proton-proton proximities and heteronuclear correlations .
    • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks .
    • Mass spectrometry (HRMS) : Verify molecular formula .
      Case study: If NMR suggests a planar pyrazole ring but crystallography shows puckering, assess temperature-dependent NMR to detect conformational flexibility .

Advanced: How can computational methods predict biological activity?

  • Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize poses with strong interactions at the dichlorophenyl-binding pocket .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values from analogous compounds .
  • MD simulations : Evaluate binding stability over 100 ns trajectories (GROMACS/AMBER) to identify critical residue interactions .

Advanced: What strategies mitigate low solubility in pharmacological assays?

  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide .
    Validation: Measure solubility via shake-flask method (UV-Vis quantification) .

Advanced: How to analyze structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Prepare derivatives with variations (e.g., replacing Cl with F, modifying pyrazole methyl groups) .
  • Bioactivity profiling : Test against target assays (e.g., enzyme inhibition, cell viability) and correlate with structural features.
    Example SAR table:
DerivativeR1 (Pyrazole)R2 (Phenyl)IC50 (nM)Notes
Parent3,5-diMe2,3-diCl120Reference
Analog A3-Me,5-H2,3-diCl450↓ Activity
Analog B3,5-diMe4-F85↑ Potency
Use statistical tools (e.g., PCA) to identify critical substituents .

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